![molecular formula C12H13N5 B6437744 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2548996-75-2](/img/structure/B6437744.png)
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family and plays crucial roles in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6 by inhibiting its activity . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell proliferation and potentially the induction of cell death .
Result of Action
The compound’s action results in significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Biochemical Analysis
Biochemical Properties
Similar pyrimidine derivatives have been found to exhibit inhibitory activities against certain enzymes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions between the pyrimidine ring and the active site of the enzyme .
Cellular Effects
Similar pyrimidine derivatives have been reported to exhibit antiproliferative activities against human cancer cells . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar pyrimidine derivatives have been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play crucial roles in the regulation of cell cycle and transcription . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with these compounds would need to be further investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
N-alkylation: The final step involves the N-alkylation of the pyrimidine core with a pyrimidin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. This enzyme plays a crucial role in the regulation of cyclic nucleotides, which are important for various cellular processes.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the optimization of pyrimidine-based inhibitors for PDE10A. The compound exhibited significant inhibitory activity with a Ki value of 8.2 pM, demonstrating its potential in treating disorders such as schizophrenia and other neuropsychiatric conditions .
Compound | Ki (pM) | Selectivity |
---|---|---|
This compound | 8.2 | >5000-fold over other PDEs |
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in anticancer applications. The inhibition of specific kinases involved in tumor growth and proliferation has been a focus area.
Case Study : A related compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationships (SAR) of pyrimidine derivatives .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets.
Key Structural Features
- Cyclopropyl Group : Enhances binding affinity to target enzymes.
- Pyrimidine Moiety : Provides essential hydrogen bonding capabilities.
- Amine Functional Group : Increases solubility and bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents on the pyrimidine ring can lead to derivatives with enhanced pharmacological profiles.
Derivative | Activity | Notes |
---|---|---|
6-Chloro derivative | High PDE10A inhibition | Enhanced selectivity observed |
Thiophenyl variant | Moderate anticancer activity | Further studies needed |
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antitumor activities.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: Studied as CDK6 inhibitors with potent antitumor activities.
Uniqueness
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific structural features, such as the cyclopropyl group and the pyrimidin-2-ylmethyl substitution, which may confer distinct biological activities and pharmacological properties .
Biological Activity
2-Cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its pyrimidine moiety, has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
The primary biological target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . The compound acts as an inhibitor of CDK6, which plays a crucial role in regulating the cell cycle and transcription pathways. By inhibiting CDK6, the compound induces significant anti-proliferative effects on various cancer cell lines, including human breast and gastric cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable anti-proliferative activity against cancer cells. In vitro studies have shown that this compound effectively inhibits the growth of:
- Human Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability.
- Human Gastric Cancer Cells : Similar anti-proliferative effects were observed.
These findings suggest that the compound may serve as a potential therapeutic agent in oncology .
The biochemical properties of this compound include:
Property | Description |
---|---|
Molecular Formula | C12H14N4 |
Molecular Weight | 218.27 g/mol |
Solubility | Soluble in DMSO and methanol |
Stability | Stable under normal laboratory conditions |
These properties facilitate its use in various biochemical assays and therapeutic applications .
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives, including this compound, in targeting specific cancer types:
- Breast Cancer Model : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
- Gastric Cancer Model : Another investigation revealed that the compound effectively inhibited tumor growth and induced apoptosis in gastric cancer cell lines.
These case studies underscore the potential of this compound as a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-cyclopropyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-5-13-11(14-6-1)8-16-10-4-7-15-12(17-10)9-2-3-9/h1,4-7,9H,2-3,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQIJUNVOIOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.